4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Description
BenchChem offers high-quality 4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF4N5O2/c18-12-5-9(17(20,21)22)7-24-14(12)8-26-15(28)13(6-23)25-27(16(26)29)11-3-1-10(19)2-4-11/h1-5,7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNJWRAXBFEJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N(C(=O)C(=N2)C#N)CC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile is a member of the triazine family, which has gained attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features:
- Contains a triazine core which is known for its versatility in biological applications.
- Substituents include a trifluoromethyl group and a chlorinated pyridine moiety which may enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that triazine derivatives possess significant antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against various bacterial strains .
- A comparative study revealed that compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different pathogens .
-
Anticancer Potential :
- Compounds with triazine scaffolds have been reported to exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can significantly affect their potency against cancer cells .
- In vitro assays indicated that derivatives of this compound showed promising results in inhibiting the proliferation of human cancer cell lines such as A431 and HT29 .
- Enzyme Inhibition :
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of similar triazine derivatives. The results indicated that modifications in the pyridine ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The tested compound exhibited an MIC value of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a recent study published in MDPI (2022), a series of triazine derivatives were synthesized and tested for their anticancer activity. The compound was found to have an IC50 value less than that of doxorubicin in both A431 and HT29 cell lines, indicating superior efficacy. Molecular dynamics simulations suggested strong interactions between the compound and target proteins involved in cell survival pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : Compounds with similar structures have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The ability to inhibit key enzymes involved in metabolic pathways contributes to its anticancer properties.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
